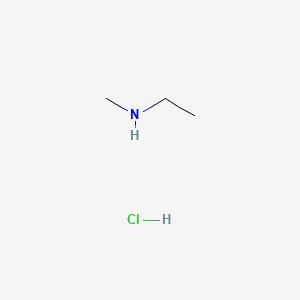

N-Methylethylamine hydrochloride

Description

Overview of N-Methylethylamine Hydrochloride: A Crucial Secondary Amine Salt in Organic Synthesis and Beyond

This compound, with the chemical formula C₃H₁₀ClN, is the hydrochloride salt of the secondary amine N-methylethylamine. chemicalbook.com It typically presents as a white crystalline solid. chemicalbook.comguidechem.com The presence of both a methyl and an ethyl group attached to a nitrogen atom provides a unique steric and electronic environment, influencing its reactivity. The hydrochloride form enhances its stability and solubility in polar solvents like water and ethanol (B145695), which is advantageous for its application in various chemical reactions.

As a secondary amine, this compound is a versatile building block in organic synthesis. orgsyn.org Its nitrogen atom possesses a lone pair of electrons, making it a competent nucleophile. This property is central to its utility in a wide array of chemical transformations, including nucleophilic substitution and condensation reactions. orgsyn.org These reactions are fundamental to the construction of more complex molecular architectures. Beyond its role as a reactant, it can also serve as a catalyst in certain organic reactions. chemicalbook.comguidechem.com Its applications extend to being an intermediate in the production of dyes, rubber chemicals, and surfactants. chemicalbook.comguidechem.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 624-60-2 |

| Molecular Formula | C₃H₁₀ClN |

| Molecular Weight | 95.57 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 126-130 °C |

| Solubility | Soluble in water |

| InChI Key | GEHLEADVHVVTET-UHFFFAOYSA-N |

This table is populated with data from multiple sources. chemicalbook.comlookchem.comsigmaaldrich.com

Evolution of Research on this compound and Its Derivatives

The scientific journey of N-methylethylamine and its hydrochloride salt has evolved significantly over the years, reflecting broader trends in organic synthesis and medicinal chemistry. Early research focused on fundamental methods for its preparation. A variety of synthetic routes were developed, including the reaction of ethylamine (B1201723) with methyl iodide, the hydrolysis of N-methyl-N-ethylarenesulfonamides, and the reduction of various precursors like ethyl isocyanate. orgsyn.org These foundational studies established the accessibility of this simple yet versatile amine.

Later, the focus of research shifted towards harnessing its synthetic utility. A general and efficient method for the synthesis of N-methylalkylamines, including N-methylethylamine, involves the reaction of an aldimine with methyl iodide, followed by hydrolysis. orgsyn.org More contemporary methods for preparing high-purity N-methylethylamine on an industrial scale involve the catalytic hydrogenation of a mixture of monomethylamine and acetaldehyde (B116499). google.com The purification of this compound can be achieved through crystallization from absolute ethanol or diethyl ether. chemicalbook.com

The development of N-methylethylamine derivatives has been a significant area of research, particularly in the quest for new therapeutic agents. Its structural motif is a key component in a range of biologically active compounds. A notable example is its use as a critical intermediate in the synthesis of rivastigmine, a drug used for the treatment of mild to moderate Alzheimer's disease. orgsyn.org This application underscores the importance of this compound as a precursor in the pharmaceutical industry.

Selected Synthesis Methods for N-Methylethylamine

| Method | Key Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| Alkylation of Ethylamine | Ethylamine, Methyl Iodide, Alcohol, 100°C | N-Methylethylamine | orgsyn.org |

| Reductive Amination | Monomethylamine, Acetaldehyde, Hydrogenation Catalyst, Strong Base, 20-120°C | High-purity N-Methylethylamine | google.com |

| From Aldimine | N-Benzylideneethylamine, Methyl Iodide, 100°C, then hydrolysis | N-Methylethylamine | orgsyn.org |

| Reduction of Ethyl Isocyanate | Ethyl Isocyanate, Lithium Aluminum Hydride | N-Methylethylamine | orgsyn.org |

This table presents a selection of synthesis methods with information from various sources.

Significance of this compound in Contemporary Chemical Science

In the realm of contemporary chemical science, this compound continues to be a compound of considerable interest and utility. Its importance stems from its versatility as a synthetic intermediate, enabling the construction of a wide range of valuable molecules. sigmaaldrich.com The ability to participate in reactions such as formylation, alkylation, and reductive amination makes it a powerful tool for medicinal and process chemists. sigmaaldrich.com

The significance of this compound is particularly evident in the synthesis of bioactive molecules. For instance, it is a key reactant in the production of 6-(Ethylmethylamino)-9-benzyl-9H-purine, a derivative with potential applications in biochemical research. lookchem.com The reaction involves treating this compound with aqueous sodium hydroxide (B78521) in ethanol. lookchem.com

Furthermore, the principles of reactivity demonstrated by N-methylethylamine are foundational to the broader field of amine chemistry. Amines are ubiquitous in biologically active compounds, including many pharmaceuticals. ncert.nic.in The study of the reactions and properties of simple amines like N-methylethylamine provides crucial insights for the development of more complex and potent drugs. solubilityofthings.com As researchers continue to explore new synthetic methodologies and design novel therapeutic agents, the demand for versatile and reliable building blocks like this compound is expected to remain high, solidifying its place as a cornerstone of modern chemical science. google.comsolubilityofthings.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-3-4-2;/h4H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHLEADVHVVTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883512 | |

| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-60-2 | |

| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(methyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Chemistry of N Methylethylamine Hydrochloride

Established Synthetic Routes for N-Methylethylamine Hydrochloride

This compound, a valuable building block in organic synthesis, can be prepared through a variety of established synthetic routes. These methods range from direct crystallization to multi-step syntheses involving catalytic reactions and the transformation of various functional groups. The choice of a particular method often depends on factors such as the availability of starting materials, desired purity, and scalability of the process.

Crystallization from Solutions of N-Methylethylamine

A straightforward and common method for obtaining this compound is through the crystallization of the free base, N-Methylethylamine, from a suitable solvent containing hydrochloric acid. This technique is often employed as a final purification step.

The process typically involves dissolving crude N-Methylethylamine in a solvent such as absolute ethanol (B145695) or diethyl ether. Subsequently, a solution of hydrochloric acid is added, leading to the precipitation of this compound. The resulting crystalline solid can then be isolated by filtration and dried under a vacuum. This method yields a solid product with a melting point in the range of 126–130 °C.

| Property | Value |

| Melting Point | 126–130 °C |

| Boiling Point | 106 °C at 6 Torr |

Catalytic Hydrogenation of Precursors for Amine Hydrochlorides

Catalytic hydrogenation is a versatile and widely used method for the reduction of various functional groups to amines. drhazhan.com In the context of N-Methylethylamine synthesis, this can involve the hydrogenation of suitable precursors like ethyl isocyanate or ethyl isocyanide. orgsyn.org The reaction is carried out in the presence of a catalyst, which can be a finely divided metal such as nickel, palladium, or platinum. ncert.nic.in

The process involves reacting the precursor with hydrogen gas, typically under pressure, in the presence of the catalyst. The amine product is then converted to its hydrochloride salt. For instance, the reduction of nitro compounds to amines is often achieved by passing hydrogen gas over a metal catalyst. ncert.nic.in This approach is attractive from an industrial and green chemistry perspective, especially when combined with the synthesis of the primary amine in a one-pot process. researchgate.net

Formylation Reactions Leading to Amido Formyl Chloride Intermediates

The synthesis of N-Methylethylamine can proceed through the formation and subsequent transformation of an N-ethyl-N-methylamino formyl chloride intermediate. This method involves the formylation of N-Methylethylamine.

One approach involves reacting N-Methylethylamine with triphosgene (B27547) in a solvent like toluene (B28343) at a controlled low temperature (0–5 °C), using triethylamine (B128534) as a base. After stirring for several hours, the mixture is filtered, and the N-ethyl-N-methylamino formyl chloride is isolated by distillation with a reported yield of approximately 72%. This intermediate can then be further processed, for example, through hydrolysis, to yield the desired this compound.

Formylation of amines is a well-established reaction in organic synthesis. nih.gov Various reagents can be used, including formic acid, though this can sometimes lead to challenges in achieving complete reaction due to the formation of water. google.com The use of a dehydrating agent can drive the reaction to completion. google.com

Hydrolysis of N-Methyl-N-ethylarenesulfonamides

A classical method for the preparation of secondary amines like N-Methylethylamine involves the hydrolysis of N-methyl-N-ethylarenesulfonamides. orgsyn.org This method, while effective, can be laborious. The hydrolysis is typically carried out under acidic or basic conditions, cleaving the sulfonamide bond to release the free amine. The resulting N-Methylethylamine can then be isolated and converted to its hydrochloride salt. While this method is established, newer techniques often offer higher yields and utilize more readily available starting materials. orgsyn.org

Reduction of Ethyl Isocyanate or Ethyl Isocyanide

N-Methylethylamine has been successfully prepared through the reduction of ethyl isocyanate or ethyl isocyanide. orgsyn.org This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation over a suitable metal catalyst is an effective method. orgsyn.org Another powerful reducing agent that can be employed for this purpose is lithium aluminum hydride (LiAlH₄). orgsyn.org The reduction of isocyanates provides a direct route to the corresponding secondary amine. The resulting N-Methylethylamine can then be converted to the hydrochloride salt for easier handling and storage.

| Precursor | Reducing Agent | Product |

| Ethyl Isocyanate | Catalytic Hydrogenation or LiAlH₄ | N-Methylethylamine |

| Ethyl Isocyanide | Catalytic Hydrogenation | N-Methylethylamine |

Reductive Amination of Carbonyl Compounds with Methylamine (B109427) Hydrochloride

Reductive amination is a powerful and widely utilized method in organic synthesis for the formation of amines. researchgate.net This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N-Methylethylamine, a relevant industrial process involves the reductive amination of acetaldehyde (B116499) with monomethylamine (MMA). google.com This reaction is typically carried out in the presence of a hydrogenation catalyst and under hydrogen pressure. The process can be optimized by controlling reaction parameters such as temperature and the presence of a strong base. For instance, the reaction can be conducted at a temperature between 20°C and 120°C under hydrogen pressure. google.com The use of a strong base in catalytic amounts has been shown to improve the selectivity for N-ethylmethylamine (EMA) over byproducts like dimethylethylamine. google.com After the reaction, the catalyst is removed, and the N-Methylethylamine can be purified by fractional distillation. google.com

Nucleophilic Substitution Using Aqueous Methylamine

The synthesis of N-methylethylamine and its hydrochloride salt can be achieved through nucleophilic substitution reactions. One established method involves the reaction of a suitable ethyl derivative with methylamine. For instance, N-methylethylamine has been prepared by reacting ethylamine (B1201723) with methyl iodide in alcohol at elevated temperatures. orgsyn.org Another approach utilizes the reaction of N-benzylideneethylamine with methyl iodide in a pressure bomb at 100°C. orgsyn.org

A continuous flow process has also been developed for the synthesis of N-methyl secondary amines, including those structurally related to N-methylethylamine, via nucleophilic substitution using aqueous methylamine. researchgate.net This method has been applied to the amination of substrates like 4-fluoronitrobenzene with aqueous methylamine, demonstrating high efficiency and yield. researchgate.net The amine group of this compound can act as a nucleophile, participating in substitution reactions to replace other functional groups in organic compounds.

Novel and Green Synthetic Approaches to this compound

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient methods for the synthesis of amines and their derivatives.

Environmentally Benign Synthetic Methods for N,N,N'-Trimethylethylenediamine Using Substituted Chloroethane (B1197429) Hydrochloride and Methylamine

A green and environmentally friendly synthesis method for N,N,N'-trimethylethylenediamine has been developed, which offers insights into greener approaches for related amine syntheses. google.com This method utilizes substituted chloroethane hydrochloride and an aqueous solution of methylamine or dimethylamine (B145610) as raw materials. google.com A key innovation in this process is the implementation of a closed-loop system where the methylamine gas generated during the reaction is absorbed by a dilute acid, which minimizes the release of volatile and hazardous materials. google.com The process also allows for the recycling of wastewater and solid waste, with a recovery rate approaching 100%. google.com The reaction is typically carried out at a temperature between 0-40 °C for 2-6 hours. google.com

| Parameter | Value |

| Reactants | Substituted chloroethane hydrochloride, Aqueous methylamine/dimethylamine |

| Reaction Temperature | 0-40 °C |

| Reaction Time | 2-6 hours |

| Key Feature | Closed-loop system with methylamine gas absorption and waste recycling |

Continuous Flow Processes in Supercritical CO2 for Amine Synthesis

Continuous flow chemistry, particularly utilizing supercritical fluids like carbon dioxide (CO2), represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. While direct synthesis of N-methylethylamine in supercritical CO2 is not explicitly detailed, the principles have been applied to the synthesis of related compounds like carbamates from amines and CO2. nih.govacs.org In these processes, CO2 is used as a reactant and sometimes as a solvent. The reaction often proceeds through the formation of a carbamate (B1207046) anion intermediate, which is stabilized by a strong organic base. nih.govacs.org

Supercritical hydrothermal synthesis is another continuous flow method that leverages the unique properties of water above its critical point to produce nanoparticles. jst.go.jp The low dielectric constant of supercritical water makes it a suitable medium for reactions involving non-polar substances. jst.go.jp This approach allows for rapid heating and mixing, leading to high supersaturation and the formation of uniform nanoparticles. jst.go.jp The principles of continuous flow in supercritical fluids could potentially be adapted for the synthesis of amines like N-methylethylamine, offering a greener alternative to traditional batch processes.

Developments in One-Pot Reductive Amination Strategies

One-pot reductive amination is a powerful and atom-economical method for synthesizing amines from carbonyl compounds. nih.govlibretexts.org This strategy involves the in-situ formation of an imine from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine, all in a single reaction vessel. libretexts.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a common choice. libretexts.org

Recent advancements have focused on developing more efficient and versatile catalytic systems for reductive amination. Iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds has emerged as a novel strategy. nih.gov In this process, the nitro compound is first reduced in situ to an amine, which then undergoes reductive amination with the carbonyl compound. nih.gov This method expands the scope of accessible amine products. Another approach utilizes trichlorosilane (B8805176) as a reducing agent in the presence of an organic Lewis base activator for the direct reductive amination of ketones with secondary amines. nih.gov These one-pot procedures offer a practical and direct route to C-N bond formation, a fundamental transformation in organic synthesis. nih.gov

Purification and Characterization of Synthetic this compound

Recrystallization Techniques for High Purity

Recrystallization is a fundamental technique for purifying solid compounds like this compound. mt.com The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. youtube.com The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but readily at an elevated temperature. youtube.com Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. youtube.com

The general procedure for recrystallization involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. youtube.com The solution is then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mt.comyoutube.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. youtube.comyoutube.com

Advanced Spectroscopic and Chromatographic Validation of Synthetic Products

The rigorous identification and purity assessment of synthetically prepared this compound is a critical step in chemical research and development. This validation process relies on a combination of advanced spectroscopic and chromatographic techniques to confirm the molecular structure and quantify any potential impurities. The methods employed must be sensitive, specific, and reproducible to ensure the quality of the final product.

Spectroscopic Validation

Spectroscopic methods provide detailed information about the molecular structure and bonding within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the N-methyl, N-H, ethyl methylene (B1212753) (CH2), and ethyl methyl (CH3) protons. The integration of these signals should correspond to a 3:2:2:3 ratio, respectively (the N-H proton signal can sometimes be broad and may not integrate reliably). The chemical shifts (δ) are influenced by the solvent used, but typical values for the free base, N-methylethanamine, provide a reference. docbrown.info For instance, in CDCl3, the ethyl group's CH3 protons appear as a triplet, while the CH2 protons appear as a quartet due to spin-spin coupling. docbrown.info The methyl group attached to the nitrogen typically appears as a singlet, though coupling to the N-H proton can sometimes be observed.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in the molecule. docbrown.info For N-Methylethylamine, three distinct signals are expected, corresponding to the N-methyl carbon, the ethyl methylene carbon, and the ethyl methyl carbon. docbrown.info The specific chemical shifts help confirm the carbon skeleton of the molecule.

Interactive Table 1: Typical NMR Data for the N-Methylethylamine Skeleton

| Nucleus | Group | Typical Chemical Shift (δ) ppm (Free Base) | Observed Multiplicity |

| ¹H | CH₃ (on Ethyl) | ~1.10 | Triplet (t) |

| ¹H | NH | ~1.20 (variable, broad) | Singlet (s) or broad |

| ¹H | CH₃ (on Nitrogen) | ~2.30 | Singlet (s) |

| ¹H | CH₂ | ~2.65 | Quartet (q) |

| ¹³C | CH₃ (on Ethyl) | ~15 ppm | - |

| ¹³C | CH₃ (on Nitrogen) | ~36 ppm | - |

| ¹³C | CH₂ | ~48 ppm | - |

| Note: Data based on the free base N-methylethanamine. docbrown.infodocbrown.infospectrabase.com Chemical shifts for the hydrochloride salt may vary due to protonation and solvent effects. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, analysis is typically performed on the free base, N-methylethanamine (C₃H₉N), which has a molecular weight of approximately 59.11 g/mol . nih.govnist.gov The electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) at m/z 59. The most abundant peak, or base peak, is often observed at m/z 44, resulting from the loss of a methyl group ([M-15]⁺). docbrown.info

Interactive Table 2: Key Mass Spectrometry Fragmentation Data for N-Methylethanamine

| m/z Value | Ion | Comments |

| 59 | [C₃H₉N]⁺ | Molecular Ion (M⁺) |

| 44 | [C₂H₆N]⁺ | Base Peak; Loss of a methyl radical (•CH₃) |

| 29 | [C₂H₅]⁺ | Ethyl cation fragment |

| Source: Data derived from mass spectrum analysis of N-methylethanamine. nist.govdocbrown.info |

Chromatographic Validation

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby assessing its purity.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile compounds like N-Methylethylamine. Given its basic nature, specialized columns are often required to prevent peak tailing and ensure good resolution. A common approach involves using a headspace GC technique, which is particularly useful for analyzing volatile amines in salt forms, such as hydrochlorides. ijpsonline.com The sample is dissolved in a suitable high-boiling solvent, like dimethyl sulfoxide (B87167) (DMSO), often with a stronger base like imidazole (B134444) to liberate the free amine for analysis. ijpsonline.com A capillary column, such as a DB-624, is often employed for separation, coupled with a Flame Ionization Detector (FID). ijpsonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of small, polar amines like N-Methylethylamine presents challenges because they lack a strong UV chromophore and exhibit poor retention on traditional reversed-phase columns (like C18). helixchrom.com To overcome these issues, several strategies can be employed:

Mixed-Mode Chromatography: This technique uses columns with both reversed-phase and ion-exchange characteristics, allowing for the retention of polar, basic compounds. helixchrom.com

Pre-column Derivatization: This is a common and effective approach. The amine is reacted with a derivatizing agent that attaches a UV-active or fluorescent tag to the molecule. researchgate.netresearchgate.net This not only allows for sensitive UV or fluorescence detection but also improves the chromatographic properties of the analyte. researchgate.netrsc.org A suitable derivatizing agent must react quickly and completely under mild conditions. rsc.org

The validation of the chosen chromatographic method involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ) to ensure the method is reliable for routine quality control. chemrj.orgnih.gov

Interactive Table 3: Summary of Chromatographic Validation Methods

| Technique | Column Type | Detector | Key Considerations |

| Gas Chromatography (GC) | DB-624 or similar mid-polarity capillary column | FID | Often requires headspace analysis with a base (e.g., imidazole) to liberate the free amine from the hydrochloride salt. ijpsonline.com |

| High-Performance Liquid Chromatography (HPLC) | Mixed-Mode (Reversed-Phase/Cation-Exchange) | ELSD, CAD, or MS | Allows for direct analysis without derivatization by providing multiple retention mechanisms. helixchrom.com |

| High-Performance Liquid Chromatography (HPLC) | C18 or similar reversed-phase column | UV or Fluorescence | Requires pre-column derivatization to attach a chromophore/fluorophore for detection and improved retention. researchgate.netresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of N Methylethylamine Hydrochloride

Fundamental Reaction Mechanisms of N-Methylethylamine Hydrochloride

N-Methylethylamine, as a secondary amine, exhibits a rich and varied chemical reactivity. The presence of a lone pair of electrons on the nitrogen atom makes it a potent nucleophile, while the N-H bond allows for a range of substitution and condensation reactions. The hydrochloride salt form influences its reactivity, particularly in aqueous solutions where it can exist in equilibrium with its free amine form.

N-Methylethylamine readily participates in nucleophilic substitution reactions, where the nitrogen atom attacks an electrophilic center, leading to the displacement of a leaving group. chemguide.co.uk These reactions are fundamental to the synthesis of more complex amines and amides.

With Alkyl Halides: The reaction of N-methylethylamine with alkyl halides, such as bromoethane, proceeds via a nucleophilic substitution mechanism, typically SN2, to form a tertiary amine. libretexts.org The initial reaction results in the formation of a trialkylammonium salt. In the presence of a base, or excess amine acting as a base, this salt is deprotonated to yield the free tertiary amine. chemguide.co.uklibretexts.org This process can continue, and the resulting tertiary amine can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.org

The general mechanism for the reaction with an alkyl halide (R'-X) can be depicted as follows:

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen of N-methylethylamine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a tertiary ammonium salt. ucalgary.ca

Step 2: Deprotonation: A base, which can be another molecule of N-methylethylamine, removes a proton from the nitrogen atom of the ammonium salt to yield the neutral tertiary amine product. ucalgary.ca

With Acyl Chlorides: N-Methylethylamine reacts vigorously with acyl chlorides, such as ethanoyl chloride, in a nucleophilic addition-elimination reaction to form an N,N-disubstituted amide. chemguide.co.ukshout.education This reaction is a common method for the synthesis of amides.

The mechanism involves two main stages: chemguide.co.uk

Addition Stage: The nucleophilic nitrogen of N-methylethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbon-oxygen double bond is broken, and the oxygen atom carries a negative charge. chemguide.co.uk

Elimination Stage: The carbon-oxygen double bond reforms, and a chloride ion is eliminated. Subsequently, a base (which can be another amine molecule) removes the proton from the nitrogen atom, yielding the final N,N-disubstituted amide product. chemguide.co.uk Any hydrogen chloride formed during the reaction will immediately react with excess amine to form the corresponding ammonium salt. shout.education

A typical reaction is between N-methylethylamine and ethanoyl chloride to produce N-ethyl-N-methylethanamide. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| N-Methylethylamine | Alkyl Halide (e.g., Bromoethane) | Tertiary Amine (e.g., N,N-Diethylethanamine) | Nucleophilic Substitution (Alkylation) |

| N-Methylethylamine | Acyl Chloride (e.g., Ethanoyl chloride) | N,N-Disubstituted Amide (e.g., N-Ethyl-N-methylethanamide) | Nucleophilic Addition-Elimination (Acylation) |

The nitrogen atom in N-methylethylamine can exist in various oxidation states, allowing it to undergo both oxidation and reduction reactions.

Oxidation: Secondary amines can be oxidized by various oxidizing agents. For instance, metal-free catalytic systems using N-alkyl pyridinium (B92312) salts have been shown to be effective for the oxidation of related compounds. nih.govrsc.org The oxidation of secondary amines can lead to a variety of products, including nitrones and amides, depending on the oxidant and reaction conditions. The mechanism often involves the formation of radical intermediates. nih.gov In biological systems, flavoproteins can catalyze the oxidation of secondary amines. chemguide.co.uk

Reduction: As this compound is an ammonium salt, it can be considered an oxidized form of the amine. The reduction of amine salts is a common chemical transformation. While direct reduction of the C-N bond in the free amine is challenging, the hydrochloride salt can be neutralized to the free amine. researchgate.net More relevant is the reduction of functional groups that can be formed from N-methylethylamine, such as iminium ions or enamines (see section 3.1.3). For example, imines formed from the condensation of an amine and a carbonyl compound can be reduced to a stable secondary amine linkage using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.comyoutube.com The reduction of aldehydes and ketones with NaBH₄ is a nucleophilic addition of a hydride ion to the carbonyl carbon. numberanalytics.commasterorganicchemistry.comyoutube.com

| Process | Reagent Example | Product Type |

| Oxidation | Catalytic systems (e.g., N-alkyl pyridinium salts), Flavoproteins | Nitrones, Amides |

| Reduction of derived Imines | Sodium Borohydride (NaBH₄) | Secondary Amines |

N-Methylethylamine, as a secondary amine, undergoes condensation reactions with aldehydes and ketones to form enamines. masterorganicchemistry.comlibretexts.org This reaction is distinct from the reaction of primary amines, which form imines. khanacademy.org The formation of enamines is a reversible, acid-catalyzed process. libretexts.org

The mechanism for enamine formation involves several steps: masterorganicchemistry.comyoutube.com

Nucleophilic Addition: The lone pair on the nitrogen of N-methylethylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

Formation of Iminium Ion: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and creating a positively charged iminium ion.

Deprotonation: Since there are no protons on the nitrogen to be removed, a proton is removed from an adjacent carbon atom (the α-carbon) by a base (such as the solvent or the conjugate base of the acid catalyst) to form the neutral enamine product and regenerate the catalyst. youtube.commakingmolecules.com

The reaction is typically carried out under conditions where water is removed to drive the equilibrium towards the enamine product. youtube.com

Reaction with Cyclohexanone (B45756): A classic example is the reaction of a secondary amine with cyclohexanone to form an enamine. youtube.com In the case of N-methylethylamine, the product would be N-ethyl-N-methyl-1-cyclohexen-1-amine.

| Carbonyl Compound | Amine | Product |

| Aldehyde (e.g., Acetaldehyde) | N-Methylethylamine | Enamine |

| Ketone (e.g., Cyclohexanone) | N-Methylethylamine | Enamine (e.g., N-ethyl-N-methyl-1-cyclohexen-1-amine) |

Reaction Kinetics and Thermodynamics of this compound

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles.

The reaction of amines with biological molecules, such as the modification of proteins, is of significant interest. A general kinetic model for the coupling of small molecules to proteins via amine-reactive reagents (like N-hydroxysuccinimide esters) has been developed. nih.gov This model can predict the concentration of reagents needed to achieve a specific degree of protein modification. nih.gov The rate of such reactions is influenced by factors including the pH of the buffer, which affects the rate of hydrolysis of the reactive ester. thermofisher.com

The thermodynamics of reactions involving amines, such as condensation reactions, determine the position of the equilibrium and the feasibility of the reaction. For aldol (B89426) condensations, which share mechanistic features with amine condensations, studies have shown that these reactions are often exothermic and spontaneous. researchgate.net Lower temperatures can favor the main reaction over side reactions. researchgate.net

Thermodynamic properties such as the standard enthalpy of formation, standard Gibbs free energy of formation, and heat capacity have been calculated for related amine condensation reactions, providing a basis for optimizing reaction conditions. researchgate.net While specific thermodynamic parameters for the reactions of this compound have not been extensively reported, data for related compounds like diethylamine (B46881) and other amines have been experimentally determined and correlated using equations of state like the PC-SAFT model. researchgate.net

Role of this compound as a Reagent and Catalyst

This compound's utility in chemical synthesis is primarily due to its amine functional group. guidechem.com The hydrochloride form enhances its solubility in polar solvents, which is advantageous for many synthetic applications.

Applications in Organic Synthesis as a Building Block

As a secondary amine, this compound is a valuable building block in the synthesis of more complex molecules. a2bchem.com Its amine group can act as a nucleophile, participating in a variety of reactions.

Key applications include:

Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds. guidechem.com

Agrochemicals and Specialty Chemicals: Its reactivity is harnessed to create a range of agrochemicals and other specialty chemicals. a2bchem.com

Formation of Diverse Chemical Structures: It can be employed in reactions like formylation, alkylation, and reductive amination to generate a wide array of chemical structures. a2bchem.com

Synthesis of Dyes and Rubber Chemicals: The compound also finds use in the production of dyes and chemicals for the rubber industry. guidechem.com

Catalytic Behavior in Specific Chemical Transformations

Beyond its role as a building block, this compound can also function as a catalyst in certain organic reactions. guidechem.com While specific catalytic applications for this compound are not extensively detailed in the provided search results, the catalytic nature of amines and their salts is a well-established principle in organic chemistry. For instance, a novel procedure for the Pd-C catalytic N-debenzylation of benzylamines has been established, which yields crystalline amine hydrochlorides as products. lookchem.com

Comparative Reactivity with Related Amine Hydrochlorides

The reactivity of this compound can be better understood by comparing it to other alkylamine hydrochlorides.

Structural and Functional Comparisons with Alkylamine Hydrochlorides

This compound belongs to the class of alkylamine hydrochlorides, which are salts formed from the reaction of an alkylamine with hydrochloric acid. alkylamines.com Structurally, it is a secondary amine hydrochloride, possessing one methyl and one ethyl group attached to the nitrogen atom. guidechem.com This structure influences its physical and chemical properties.

| Property | This compound | Dimethylamine (B145610) Hydrochloride |

| Formula | C₃H₁₀ClN sigmaaldrich.com | C₂H₈ClN alkylamines.com |

| Molecular Weight | 95.57 g/mol sigmaaldrich.com | 81.54 g/mol alkylamines.com |

| Appearance | White crystalline solid guidechem.com | White crystalline powder alkylamines.com |

| Melting Point | 126–130 °C | 170–173 °C alkylamines.com |

| Solubility in Water | Soluble guidechem.com | Soluble alkylamines.com |

The basicity of an amine is a key factor in its reactivity. Aliphatic amines are generally stronger bases than ammonia (B1221849) due to the electron-donating (+I) effect of the alkyl groups, which increases the electron density on the nitrogen atom. ncert.nic.in However, in aqueous solution, the basicity of amines is also influenced by solvation effects and steric hindrance. ncert.nic.in

Influence of Substituent Effects on Reactivity

The nature of the alkyl groups (substituents) attached to the nitrogen atom significantly impacts the reactivity of amine hydrochlorides.

Inductive Effect: Alkyl groups are electron-donating, which increases the nucleophilicity of the amine. This makes the unshared electron pair on the nitrogen more available for reaction. ncert.nic.in

Steric Hindrance: The size of the alkyl groups can affect the accessibility of the nitrogen's lone pair of electrons. Larger substituents can sterically hinder the approach of electrophiles. In Hofmann elimination reactions of 4º-ammonium salts, the base typically attacks the least substituted (least hindered) beta-hydrogen. libretexts.org

Electronic Effects in Aromatic Amines: In contrast to aliphatic amines, aromatic amines are weaker bases than ammonia. This is because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its availability. ncert.nic.in The activating character of an amine substituent on an aromatic ring can be modified by forming an amide or a quaternary ammonium salt. msu.edu

Substituent Effects in Reductive Amination: In reductive amination reactions, both electron-donating and electron-accepting substituents on the amine can have a detrimental effect. Electron-donating groups can hinder the hydrolysis of intermediate species, while electron-accepting groups reduce the electron density on the nitrogen, impeding the initial addition step. acs.org

Analytical Methodologies for N Methylethylamine Hydrochloride and Its Metabolites in Research Studies

Chromatographic Techniques for Analysis

Chromatography is a fundamental tool for separating N-Methylethylamine hydrochloride from complex matrices and for quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used chromatographic methods.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the impurity profiling of pharmaceuticals, including the hydrochloride salts of amines. nih.govnih.gov For compounds like this compound, which may lack a strong chromophore, pre-column derivatization is often necessary to enhance UV detection and sensitivity. researchgate.netresearchgate.net

A study on the determination of N-methylethanolamine, a related primary amine, in diphenhydramine (B27) hydrochloride utilized a pre-column derivatization method followed by HPLC with UV detection. researchgate.netresearchgate.net This approach demonstrated good linearity over a specific concentration range and achieved low limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net The use of a C18 column is common for such separations. researchgate.netresearchgate.net The development of robust HPLC methods is essential for quality control and stability studies in the pharmaceutical industry. nih.gov

Table 1: Example of HPLC Method Parameters for Amine Impurity Analysis

| Parameter | Value |

|---|---|

| Column | Cosmosil MS-II, C-18, 250 mm X 4.6 mm, 5 µm |

| Detector | UV |

| Concentration Range | 0.03 mg/g to 1.5 mg/g |

| Correlation Coefficient | 0.999 |

| LOD | 0.01 mg/g |

| LOQ | 0.03 mg/g |

| Accuracy | 94.4% to 96.2% |

This data is based on a study of a related amine and serves as an illustrative example. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both the qualitative and quantitative analysis of volatile amines like N-Methylethylamine. baua.de This technique combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. Headspace GC-MS is particularly useful for analyzing volatile organic compounds in solid or liquid samples. ijpsonline.com

In a typical GC-MS analysis of amines, a specific column, such as a DB-624, is used to separate the components of a sample. ijpsonline.com The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that allows for identification. Quantitative analysis is often performed using an internal standard and a multiple-point calibration. baua.de The analysis of free, low molecular weight amines by gas chromatography can sometimes be challenging. epa.gov

Table 2: Illustrative GC-MS Method Parameters for Amine Analysis

| Parameter | Value |

|---|---|

| Technique | Headspace Gas Chromatography with Mass Spectrometry (Headspace GC-MS) |

| Column | DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness |

| Injector Temperature | 200°C |

| Detector Temperature | 250°C |

| Carrier Gas | Nitrogen |

| Oven Program | Initial temperature of 40°C for 10 min, then ramped to 240°C at 40°C/min |

This data is based on a study of related amines and serves as an illustrative example. ijpsonline.com

Derivatization Strategies for Enhanced Detection

Derivatization is a key strategy to improve the analytical characteristics of amines like N-Methylethylamine, especially for HPLC and GC analysis. thermofisher.com This process involves chemically modifying the analyte to create a derivative with properties that are more suitable for separation and detection. thermofisher.com For HPLC, derivatization can add a chromophore or fluorophore to the molecule, significantly enhancing UV or fluorescence detection. thermofisher.com

Several derivatizing agents are commonly used for amines, including:

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) : This reagent reacts with primary and secondary amines to form highly fluorescent derivatives, making it suitable for sensitive detection by HPLC with fluorescence detection. rsc.orgresearchgate.net

7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) : NBD-Cl is another effective derivatizing agent that reacts with amines to produce stable, fluorescent derivatives. epa.govmdpi.com

o-Phthalaldehyde (OPA) : OPA is used for the derivatization of primary amines. thermofisher.com

The choice of derivatization reagent and reaction conditions, such as pH and temperature, must be optimized to ensure complete reaction and stable derivative formation. mdpi.com For instance, a higher pH can enhance the availability of neutral amines for reaction with the derivatization reagent. mdpi.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. slideshare.netresearchgate.net Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of a molecule. spectrabase.comdocbrown.info

In the ¹H NMR spectrum of N-Methylethylamine, the signals provide information about the different proton environments in the molecule. spectrabase.com The chemical shift of these signals indicates the electronic environment of the protons. slideshare.net Similarly, the ¹³C NMR spectrum reveals the number of different carbon environments. docbrown.info For N-Methylethylamine, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three non-equivalent carbon atoms in the molecule. docbrown.info Deuterated solvents, such as D₂O or CDCl₃, are typically used for NMR analysis. spectrabase.comdocbrown.info

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. docbrown.info

In the mass spectrum of N-Methylethylamine, the molecular ion peak ([M]⁺) would appear at an m/z corresponding to its molecular weight (59.11 g/mol ). nist.gov The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for amines is the cleavage of the C-N bond. docbrown.info For N-Methylethylamine, this could result in the loss of an ethyl group (mass 29) to form an ion at m/z 30, or the loss of a methyl group (mass 15). docbrown.info High-resolution mass spectrometry can distinguish between fragments with the same nominal mass but different elemental compositions. docbrown.info

Table 3: Prominent Ions in the Mass Spectrum of N-Methylethylamine

| m/z | Possible Fragment Ion | Interpretation |

|---|---|---|

| 59 | [C₃H₉N]⁺ | Molecular Ion (M⁺) |

| 44 | [C₂H₆N]⁺ | Loss of a methyl group (CH₃) |

| 30 | [CH₄N]⁺ | Loss of an ethyl group (C₂H₅) |

This data is based on the expected fragmentation patterns of N-Methylethylamine. docbrown.infodocbrown.info

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Methylethylamine |

| N-methylethanolamine |

| Diphenhydramine hydrochloride |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) |

| 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) |

| o-Phthalaldehyde (OPA) |

| Dimethylamine (B145610) |

| Diethylamine (B46881) |

| N-nitrosodiethylamine (NDEA) |

| Valganciclovir hydrochloride |

| Metformin hydrochloride |

Development of Novel Analytical Protocols

The detection and quantification of this compound and its metabolites are crucial in various research contexts. Due to its chemical nature, direct analysis can be challenging, necessitating the development of specialized analytical protocols. These methods often focus on enhancing sensitivity, selectivity, and, more recently, enabling real-time analysis.

Sensitive and Selective Detection Methods

The analysis of small, polar, and volatile amines like N-methylethylamine often requires chromatographic separation coupled with sensitive detection. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed, frequently involving a derivatization step to improve the analyte's chromatographic behavior and detectability.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile amines. However, direct analysis can be problematic due to the polar nature of amines, which can lead to poor peak shape (tailing) and adsorption to the column. mdpi.comwikipedia.org To overcome these issues, specialized columns, such as the Rtx-Volatile Amine column, have been developed to provide better inertness and selectivity for basic compounds. mdpi.com

Derivatization is a common strategy to enhance the volatility and thermal stability of amines for GC analysis. nih.gov Acylation is a widely used procedure for primary and secondary amines. nih.gov Reagents such as pentafluorobenzamide can be used to derivatize mono- and dialkylamines, allowing for their determination by GC with a nitrogen-phosphorus detector (N-P detector) or mass spectrometry (MS). youtube.com Another approach is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace active hydrogens on the amine with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govacs.org This derivatization increases volatility and improves chromatographic properties. acs.org

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of amines. Since N-methylethylamine lacks a strong chromophore, UV detection is challenging without derivatization. nih.gov Pre-column derivatization with a reagent that introduces a fluorescent or UV-absorbing tag is a common approach. acs.org

Several derivatizing agents are available for HPLC analysis of amines:

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts with primary and secondary amines to form stable, highly fluorescent derivatives that can be detected with high sensitivity. thermofisher.comtofwerk.com The reaction is relatively fast and can be performed under mild conditions. tofwerk.com

Dansyl chloride reacts with amines to form fluorescent dansyl amides, which have been extensively used for the analysis of amino acids and other amines. acs.org

NBD chloride (7-chloro-4-nitrobenzo-2-oxa-1,3-diazole) is used in a method where amines are collected on a resin coated with the reagent, forming a stable derivative that can be analyzed by HPLC with fluorescence or visible detection. acs.org

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag Ultra) reacts with primary and secondary amines to create derivatives with good reversed-phase chromatographic and mass spectrometric properties, enabling sensitive and specific LC-MS detection. nih.gov

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be used for the retention of polar basic compounds like N-methylethylamine without derivatization, often using detectors like an evaporative light scattering detector (ELSD) or mass spectrometry. nih.gov

Mass Spectrometry (MS) Detection

Coupling GC or HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for the definitive identification of N-methylethylamine based on its mass-to-charge ratio (m/z) and fragmentation pattern. nih.govyoutube.com The electron ionization mass spectrum of N-methylethylamine shows a characteristic base peak at m/z 44, resulting from the loss of a methyl group. nih.gov The molecular ion peak is observed at m/z 59. nih.gov High-resolution mass spectrometry can further distinguish between ions with the same nominal mass, providing greater confidence in identification. nih.gov

For metabolites, such as the potential N-nitroso derivative, N-nitrosomethylethylamine, GC-MS is a standard analytical method. mdpi.com

Real-time Monitoring Techniques

The real-time monitoring of volatile organic compounds (VOCs), including amines, is a growing area of analytical science, with potential applications in monitoring biological processes and environmental exposures. Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are particularly promising for the direct, real-time analysis of trace gases in air and breath without the need for sample preparation or chromatographic separation. nih.govnih.gov

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a direct mass spectrometry technique that uses precisely controlled chemical ionization reactions to detect and quantify VOCs in real-time. nih.govmdpi.com It utilizes multiple reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) that react with trace gases in a predictable manner. nih.gov Because the ionization process is well-defined, absolute concentrations can be determined in real-time down to parts-per-trillion (ppt) levels. nih.govacs.org SIFT-MS has been successfully applied to the analysis of various volatile compounds, including those found in food, breath, and industrial settings. nih.govacs.org Given its proven capability to quantify volatile amines, SIFT-MS represents a viable technique for the real-time monitoring of N-methylethylamine in gaseous samples, such as breath, which could be relevant in metabolic studies.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is another form of chemical ionization mass spectrometry used for the online monitoring of VOCs. nih.gov It primarily uses hydronium ions (H₃O⁺) as the reagent ion. youtube.com VOCs with a proton affinity higher than that of water, which includes most biogenic VOCs, undergo a proton-transfer reaction and can be detected. youtube.comacs.org This technique offers high sensitivity, reaching detection limits in the pptv range, and a rapid response time of around 100 ms. nih.gov PTR-MS has been used to monitor VOCs emitted from biological systems, such as plant roots and human cells, demonstrating its potential for the real-time analysis of metabolic processes. youtube.com The application of PTR-MS could therefore be extended to the continuous monitoring of N-methylethylamine released from in vitro or in vivo research models.

Other emerging real-time detection methods include sensor-based technologies. For instance, chemosensors that exhibit a change in fluorescence or color upon reaction with volatile amines are being developed for rapid and on-site detection. mdpi.comnih.gov While these methods may offer simplicity and portability, their application for the specific and quantitative real-time monitoring of N-methylethylamine in complex research studies would require further development and validation.

Quantitative Determination and Validation of Analytical Methods

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and accurate for the intended application. For the quantitative determination of N-methylethylamine and its metabolites, this involves assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. acs.org While specific validation data for this compound is not abundant in the cited literature, data from closely related compounds using similar analytical techniques provide a strong indication of the expected performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the quantification of low-level analytes in complex biological matrices due to its high sensitivity and selectivity. youtube.com Derivatization is often employed to improve chromatographic retention and ionization efficiency. acs.org For example, a method for quantifying multiple amines in human plasma using pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate demonstrated excellent performance. nih.gov

Table 1: Example Validation Parameters for Amine Quantification in Human Plasma by UPLC-MS/MS Data for a range of amino compounds, indicative of method performance for similar analytes.

| Parameter | Result | Source |

| Sample Volume | 10 µL | nih.gov |

| Concentration Range | 2 to 800 µM | nih.gov |

| Intraday Accuracy | 0.05% to 15.6% | nih.gov |

| Interday Accuracy | 0.78% to 13.7% | nih.gov |

| Intraday Precision | 0.91% to 16.9% | nih.gov |

| Interday Precision | 2.12% to 15.9% | nih.gov |

| Analysis Time | 7.5 min/sample | nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV Detection

For HPLC with UV detection, validation data for the determination of N-methylethanolamine, a structurally similar compound, in a pharmaceutical substance provides relevant performance metrics.

Table 2: Validation Data for N-Methylethanolamine by HPLC-UV with Pre-column Derivatization

| Parameter | Result | Source |

| Linearity Range | 0.03 mg/g to 1.5 mg/g | acs.org |

| Correlation Coefficient (r²) | 0.999 | acs.org |

| Limit of Detection (LOD) | 0.01 mg/g | acs.org |

| Limit of Quantification (LOQ) | 0.03 mg/g | acs.org |

| Accuracy (Recovery) | 94.4% to 96.2% | acs.org |

Gas Chromatography (GC) and HPLC with Derivatization

Methods involving derivatization for GC or HPLC analysis also report low detection limits. For instance, an HPLC-UV method for methylamines using FMOC derivatization reported detection limits in the nanogram range. thermofisher.com

Table 3: Detection Limits for Methylamines by HPLC-UV with FMOC Derivatization

| Analyte | Detection Limit (ng) | Source |

| Methylamine (B109427) | 0.12 | thermofisher.com |

| Dimethylamine | 0.08 | thermofisher.com |

| Trimethylamine | 0.05 | thermofisher.com |

Future Research Directions and Emerging Applications of N Methylethylamine Hydrochloride

Computational Chemistry and Molecular Modeling Studies

Computational tools are becoming indispensable for accelerating the discovery and design of new molecules. For N-Methylethylamine hydrochloride, these in silico methods offer a pathway to rapidly predict its behavior and potential applications, saving significant time and resources in the laboratory.

The biological activity of a compound is determined by its interaction with specific molecular targets, such as enzymes and receptors. Computational techniques like molecular docking and virtual screening are powerful tools for predicting these interactions. nih.govnih.gov Molecular docking algorithms can simulate the binding of N-methylethylamine, the active amine component, into the active site of a protein, estimating the binding affinity and identifying key interactions. This allows researchers to screen vast libraries of biological targets to identify potential proteins that the molecule could modulate.

Furthermore, molecular dynamics simulations can be employed to study the stability of the N-methylethylamine-protein complex over time, providing insights into the kinetics of binding and potential degradation pathways. These predictive models help prioritize experimental testing on the most promising biological targets, streamlining the early stages of drug discovery. nih.gov

This compound's value lies in its role as a scaffold for creating more complex molecules with specific, enhanced properties. a2bchem.com Computational modeling plays a crucial role in the rational design of these new derivatives. By starting with the basic N-methylethylamine structure, chemists can computationally add different functional groups and predict how these changes will affect the molecule's properties, such as binding affinity, selectivity, and pharmacokinetic profile.

For example, a study on the synthesis of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives demonstrated that modifying a core amine structure can lead to compounds with significant antibacterial activity. derpharmachemica.com Researchers synthesized a series of these compounds and found that specific derivatives showed strong activity against pathogenic bacteria like P. aeruginosa. derpharmachemica.com This process of targeted synthesis, guided by an understanding of structure-activity relationships, is central to modern medicinal chemistry. Another example of a derivative is 2-Phenoxy-N-methylethylamine hydrochloride, which is utilized as a specialized biochemical for research purposes. scbt.com

Exploration in Materials Science

The reactivity of the amine group makes this compound an interesting candidate for the development of new polymers and functional materials. Research in this area is still emerging but holds significant promise.

N-Methylethylamine can be used as a monomer or a modifying agent in polymer synthesis. The amine group is nucleophilic and can react with various electrophiles to form new covalent bonds, which is the basis of polymerization. For instance, N-Ethylmethylamine has been used in the synthesis of N-ethyl-methyl acrylamide (B121943) through its reaction with acryloyl chloride. lifechempharma.com This acrylamide derivative can then undergo polymerization to create functional polymers.

Related amine compounds are already widely used in polymer science. For example, N-methylethanolamine, which has a similar amine structure, is used as a chain extender in the production of epoxy resins. wikipedia.org This suggests that N-methylethylamine could similarly be incorporated into polymer chains to modify their mechanical or chemical properties.

The incorporation of this compound into material structures could lead to new functional materials with tailored properties. As a basic building block, it can be used in the synthesis of various specialty chemicals. a2bchem.com The properties of these resulting materials depend on the final molecular structure.

Research on related amine compounds illustrates the potential. For example, the polymerization of N-methylaniline, an aromatic amine, can produce poly(N-methylaniline), a conducting polymer. researchgate.net This material has been investigated for applications such as humidity sensors and corrosion-resistant coatings due to its unique electronic properties. researchgate.net By analogy, incorporating the N-methylethylamine moiety into polymer backbones or as side chains could be a strategy for developing new materials for sensors, coatings, or other advanced applications.

Innovations in Agrochemical Development

This compound is frequently used as an intermediate in the synthesis of agrochemicals. a2bchem.com The development of new pesticides often relies on the creation of novel chemical structures to overcome resistance and improve safety profiles. nih.gov Small, reactive building blocks like this compound are essential components in the multi-step synthesis of these complex molecules.

For instance, the synthesis of novel anthranilic diamide (B1670390) insecticides, a modern class of pesticides, involves multiple steps where amine hydrochlorides are used to introduce specific functional groups. mdpi.com A general synthetic route might involve reacting a core acid structure with an amine to form an amide bond, a critical linkage in many biologically active molecules. The ethyl and methyl groups on the nitrogen of N-methylethylamine provide specific steric and electronic properties to the final pesticide molecule, which can be fine-tuned to achieve high efficacy against target pests while minimizing effects on non-target organisms. The ability to use simple precursors like this compound allows for the modular and efficient construction of complex and innovative agrochemical products. mdpi.com

Green Chemistry Initiatives for Sustainable Synthesis and Use

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. For compounds like this compound, research is turning towards green chemistry principles to minimize environmental impact and enhance safety. These initiatives focus on reducing waste, avoiding hazardous substances, and improving atom economy.

A significant advancement in this area is the development of greener synthesis routes for related diamine derivatives that utilize precursors like 2-chloro-N-methylethylamine hydrochloride. google.com One such patented method emphasizes an environmentally friendly process by conducting the reaction in an aqueous solution, which mitigates the risks associated with volatile organic solvents. google.com This approach achieves zero discharge of wastewater and solid waste by concentrating and recycling the alkali water phase, with a recycling rate approaching 100%. google.com Furthermore, it addresses the safety risks of traditional methods, which often involve solid alkali hydrolysis, by absorbing volatile reactants like methylamine (B109427) in dilute acid. google.com

Broader green chemistry strategies applicable to the synthesis of amines are also being explored. One such approach involves a "direct cycle" where the coproduct from one step becomes a reactant for another, maximizing atom economy. rsc.org This method has been successfully applied to the synthesis of various primary amines, with the key reagent being recovered in excellent yield for reuse. rsc.org Another innovative technique employs carbon dioxide as a C1 source for the N-methylation of amines, facilitated by a zinc-based catalyst. rsc.org This process operates under relatively mild conditions and demonstrates high efficiency, representing a sustainable alternative to traditional methylation methods. rsc.org

These examples highlight a clear trend towards creating more sustainable lifecycles for chemical intermediates like this compound, from production to application.

Table 1: Comparison of Green Synthesis Initiatives for Amines

| Initiative | Key Features | Green Advantages | Source |

|---|---|---|---|

| Aqueous Phase Synthesis | Reaction of 2-chloro-N-methylethylamine hydrochloride with dimethylamine (B145610) in an aqueous solution. | Eliminates hazardous organic solvents; enables recycling of wastewater and solid waste with nearly 100% recovery; improves safety by controlling volatile reactants. | google.com |

| Direct Cycle Synthesis | Utilizes a recoverable reagent in a three-step cycle (amination, hydrolysis, recovery). | Maximizes atom economy; allows for quantitative recovery and reuse of the starting reagent. | rsc.org |

| CO2 as C1 Source | Employs CO2 and hydrosilanes for N-methylation, catalyzed by a Zn(OAc)2/phenanthroline system. | Utilizes a renewable and non-toxic C1 source; high catalyst turnover number and thermal stability. | rsc.org |

Advanced Biochemical and Biophysical Investigations

This compound and its related structures are valuable tools in biochemical and biophysical research, offering insights into fundamental biological processes at the molecular level.

This compound serves as a substrate or model compound in biochemical assays designed to investigate the activity and mechanisms of various enzymes. Its simple structure allows researchers to probe the specific requirements of an enzyme's active site.

A key area of investigation is the process of N-methylation, a crucial step in the metabolic activation of certain compounds. nih.gov Studies have utilized purified amine N-methyltransferases to catalyze the S-adenosylmethionine-dependent N-methylation of primary arylamines. nih.gov Researchers have demonstrated that while these enzymes can methylate compounds like benzidine, the N-methylated products become substrates for a different class of enzymes: microsomal flavin-containing monooxygenases. nih.gov These subsequent enzymatic reactions, such as N-oxygenation, would not occur with the primary amine, indicating that N-methylation is a critical step for further metabolic processing. nih.gov For instance, the oxidation of N-methyl-4-aminobiphenyl by these monooxygenases leads to the formation of N-hydroxy-N-methyl-4-aminobiphenyl, a key event in its bioactivation pathway. nih.gov

These types of mechanistic studies, which use simple amines to understand complex enzymatic pathways, are fundamental to toxicology and drug metabolism research.

The amine group in this compound allows it to form hydrogen bonds and participate in electrostatic interactions, which are central to its ability to associate with biological macromolecules like proteins and nucleic acids. nih.gov As a small, charged molecule, it can serve as a probe to understand the fundamental forces driving molecular recognition.

A relevant example comes from studies on the metabolic products of related compounds, such as N-Nitrosomethylethylamine. After metabolic activation, this molecule has been shown to interact directly with DNA. nih.gov In studies using rats, administration of labeled N-Nitrosomethylethylamine resulted in the formation of 7-methylguanine (B141273) adducts in liver DNA, demonstrating a direct covalent interaction between a metabolite of a small amine and a critical biological macromolecule. nih.gov This type of interaction is a foundational mechanism of chemical carcinogenesis and highlights the importance of understanding how small amine compounds engage with cellular components.

Table 2: Examples of Biochemical and Biophysical Investigations

| Investigation Type | Compound/System Studied | Key Findings | Significance | Source |

|---|---|---|---|---|

| Enzyme Mechanism | Amine N-methyltransferases and primary arylamines | N-methylation is a critical prerequisite for subsequent N-oxygenation by flavin-containing monooxygenases. | Elucidates a key step in the metabolic activation pathway of certain carcinogenic amines. | nih.gov |

| Macromolecular Interaction | N-Nitrosomethylethylamine (metabolites) and rat liver DNA | Metabolites form covalent adducts (7-methylguanine) with DNA following in vivo administration. | Demonstrates a direct molecular mechanism of interaction between a small amine derivative and a biological macromolecule, relevant to toxicology. | nih.gov |

| General Biological Interactions | this compound | The amine group facilitates hydrogen bonding and interactions with biological molecules. | The compound can be used as a tool to study how molecular interactions influence the structure and function of biological systems. | |

Q & A

Q. How is N-Methylethylamine hydrochloride synthesized and purified for laboratory use?

- Methodological Answer : Synthesis typically involves reductive amination of acetaldehyde with methylamine under controlled conditions . Alternative routes include alkylation of ethylamine derivatives using methyl iodide in alcohol at elevated temperatures . Purification employs recrystallization from polar solvents (e.g., ethanol or water) to achieve >95% purity. Reaction yields depend on solvent choice (e.g., aprotic solvents like DMF) and temperature optimization (70–100°C) .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify methyl (δ 1.3–1.5 ppm) and ethyl (δ 2.7–3.1 ppm) groups, with chloride counterion signals in DO .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase columns and UV detection at 210 nm .

- X-ray Crystallography : Resolves crystal lattice parameters (e.g., monoclinic symmetry, space group P2/c) for structural validation .

Q. How do the solubility properties of this compound influence experimental design?

- Methodological Answer : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C), making it suitable for aqueous-phase reactions. In non-polar solvents (e.g., toluene), solubility is limited (<5 mg/mL), necessitating solvent optimization for reactions like ligand binding studies .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine crystalline particles.

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis?

- Methodological Answer :

- Temperature Control : Maintain 80–90°C during alkylation to minimize side products (e.g., tertiary amines).

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics by stabilizing intermediates.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate reductive amination .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Systematic Literature Review : Use databases (PubMed, CAS) with search strings like (this compound) AND (neurotransmitter OR enzyme inhibition) to collate data .

- Experimental Replication : Conduct dose-response assays (e.g., IC measurements) under standardized conditions (pH 7.4, 37°C) to validate conflicting results .

Q. How does this compound function in catalytic processes?